Safapryn

描述

Safapryn is a combination pharmaceutical formulation containing acetylsalicylic acid (ASA) and paracetamol (acetaminophen), designed with an enteric coating to minimize gastric irritation . Developed for managing inflammatory conditions such as chronic polyarthritis, its dual mechanism combines ASA’s anti-inflammatory and antiplatelet effects with paracetamol’s analgesic properties. The enteric coating delays aspirin release until the small intestine, theoretically reducing gastric mucosal damage . Clinical studies from the 1970s demonstrated its efficacy in reducing pain and inflammation, with a safety profile comparable to high-dose salicylates .

属性

CAS 编号 |

51900-85-7 |

|---|---|

分子式 |

C17H17NO6 |

分子量 |

331.32 g/mol |

IUPAC 名称 |

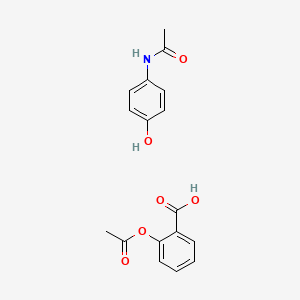

2-acetyloxybenzoic acid;N-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C9H8O4.C8H9NO2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-6(10)9-7-2-4-8(11)5-3-7/h2-5H,1H3,(H,11,12);2-5,11H,1H3,(H,9,10) |

InChI 键 |

ZDPCIXZONVNODH-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O |

规范 SMILES |

CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O |

其他CAS编号 |

51900-85-7 |

同义词 |

acetaminophen-aspirin mixture safapryn Veganine |

产品来源 |

United States |

相似化合物的比较

Efficacy

Table 1: Efficacy Comparison in Inflammatory Conditions

- Key Findings: this compound’s dual-action formulation showed 73% symptom improvement in rheumatoid arthritis, comparable to phenylbutazone but with fewer gastrointestinal (GI) side effects under normal dosing .

Pharmacokinetics

Table 2: Pharmacokinetic Parameters

- Paracetamol absorption from this compound remains consistent with standalone formulations (85–90% bioavailability), ensuring reliable analgesic effects .

Table 3: Adverse Event Profile

- Key Findings: this compound’s enteric coating reduces GI toxicity under normal use, but overdoses (e.g., 67 tablets ingested) can cause gastric perforation due to mechanical abrasion of the coating, as seen in a fatal case involving a coin .

Clinical Utility and Limitations

- Advantages of this compound :

- Limitations: Overdose risks negate enteric coating benefits due to mechanical disruption . No significant advantage over newer NSAIDs (e.g., bumadizone) in safety or efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。